molecular formula C10H9ClN2OS B1527879 N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide CAS No. 1306604-35-2

N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide

Cat. No.: B1527879
CAS No.: 1306604-35-2
M. Wt: 240.71 g/mol
InChI Key: DKHPUSRJYYCQLY-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-chloro-N-methylacetamide (CAS: 1306604-35-2) is a heterocyclic acetamide derivative with the molecular formula C₁₀H₉ClN₂OS and a molecular weight of 240.71 g/mol . Its structure features a benzothiazole core linked to a chloroacetamide group via an N-methyl bond (SMILES: CN(C1=NC2=CC=CC=C2S1)C(=O)CCl). The compound exhibits a predicted collision cross-section (CCS) of 148.4 Ų for the [M+H]+ adduct, indicating moderate polarity .

This compound serves as a key intermediate in medicinal chemistry. For instance, it undergoes coupling reactions with N-methylpiperazine to synthesize N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV), a derivative with demonstrated anticancer activity . Its structural flexibility and coordination properties make it valuable for designing bioactive molecules.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-13(9(14)6-11)10-12-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHPUSRJYYCQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2S1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306604-35-2
Record name N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide
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Biochemical Analysis

Biochemical Properties

N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle. Moreover, it can modulate the expression of genes involved in inflammation, thereby reducing inflammatory responses in affected cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its reaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular metabolism and gene expression, which can impact cell function.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C₁₂H₁₃ClN₂OS
Molecular Weight: 268.76 g/mol

The compound features a benzothiazole moiety, a chloro group, and a methylacetamide functional group, which contribute to its unique chemical reactivity and biological properties.

Antibacterial Properties

This compound has demonstrated promising antibacterial activity against various bacterial strains. Research indicates that it exhibits stronger antibacterial effects compared to structurally similar compounds. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLStrong
Pseudomonas aeruginosa64 µg/mLWeak

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity. Studies have indicated effectiveness against several pathogenic fungi, suggesting potential applications in treating fungal infections.

Fungal Strain MIC (µg/mL) Activity
Candida albicans32Moderate
Aspergillus niger64Weak

Enzyme Inhibition

This compound acts as an inhibitor for several key enzymes:

  • Acetylcholinesterase: Inhibition leads to increased acetylcholine levels, potentially useful in neurodegenerative diseases.
  • Cyclooxygenase-2 (COX-2): This inhibition may provide anti-inflammatory effects.
  • Phospholipase A2: Inhibiting this enzyme can reduce inflammatory responses.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 16 µg/mL for E. coli, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Study 2: Antifungal Activity Assessment

In another study focused on antifungal properties, this compound was tested against various fungi. The compound exhibited moderate activity against Candida albicans with an MIC of 32 µg/mL. This suggests its potential use in antifungal therapies.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide has been investigated for its antibacterial properties. Studies indicate that derivatives of benzothiazole exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized with this moiety have shown promising results when combined with cell-penetrating peptides, enhancing their antibacterial efficacy .

Enzyme Inhibition
The compound acts as an inhibitor for several key enzymes, including acetylcholinesterase and cyclooxygenase-2 (COX-2). This property suggests potential applications in treating conditions like Alzheimer's disease and inflammation. Research indicates that modifications to the compound can enhance its selectivity and potency against these enzymes .

Case Study: Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, a specific derivative of this compound was shown to induce apoptosis in cancer cell lines through mitochondrial pathways. This finding opens avenues for further exploration in cancer therapeutics .

Agricultural Applications

Pesticidal Properties
The compound has been explored as a precursor for developing new pesticides. Its structural features allow for the synthesis of derivatives that exhibit insecticidal and fungicidal activities. For instance, research has shown that certain derivatives can effectively control pest populations while being less harmful to beneficial insects .

Case Study: Development of New Fungicides
In a study focused on agricultural applications, derivatives of this compound were synthesized and tested for their efficacy against fungal pathogens affecting crops. Results indicated that some compounds significantly reduced fungal growth, suggesting their potential as effective fungicides in agricultural practices .

Materials Science

Optical Materials
this compound has also been studied for its optical properties. Research indicates that compounds containing benzothiazole units can be utilized in the development of optical materials due to their favorable light absorption characteristics .

Application Area Specific Use Research Findings
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits acetylcholinesterase and COX-2
Anticancer PropertiesInduces apoptosis in cancer cell lines
Agricultural SciencePesticidesEffective insecticidal and fungicidal properties
Crop ProtectionReduces fungal growth in crops
Materials ScienceOptical MaterialsFavorable light absorption characteristics

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type Biological Activity Reference
N-(1,3-Benzothiazol-2-yl)-2-chloro-N-methylacetamide C₁₀H₉ClN₂OS 240.71 Chloro, N-methyl, benzothiazole Benzothiazole Anticancer precursor
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide C₁₅H₁₂N₂OS₂ 308.39 Sulfanyl, 2-methylphenyl Benzothiazole Broad medicinal activity
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.17 Dichlorophenyl, thiazole Thiazole Structural mimic of penicillin
N-[1-(1,3-Benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide C₁₂H₁₃ClN₂OS 268.76 Ethyl-benzothiazole, chloro Benzothiazole Anti-inflammatory, antifungal

Key Observations :

  • Heterocycle Influence : Benzothiazole derivatives (e.g., target compound and ) exhibit enhanced bioactivity compared to thiazole-based analogs (e.g., ), likely due to improved aromatic stacking and metabolic stability.
  • Substituent Effects: Chlorine atoms enhance electrophilicity and binding to biological targets, as seen in the target compound and . The ethyl group in increases lipophilicity (logP: ~2.7 vs.

Preparation Methods

Preparation of Benzothiazol-2-yl Derivatives

The benzothiazole nucleus is generally synthesized or sourced commercially. A common precursor is 2-mercaptobenzothiazole, which can be converted into 2-hydrazinylbenzothiazole by refluxing with hydrazine hydrate in ethanol for 5 hours, yielding a pale-yellow crystalline product with high yield (~89%).

Formation of this compound

One established approach involves the reaction of benzothiazol-2-yl methylamine with 2-chloro-N-methylacetamide or chloroacetyl chloride under controlled conditions:

  • Reaction Conditions:

    • Solvent: Typically anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
    • Temperature: Often performed at low to ambient temperature to control reaction rates and minimize side reactions.
    • Base: A mild base such as triethylamine may be added to scavenge HCl formed during acylation.
  • Procedure:
    The benzothiazol-2-yl methylamine is slowly added to a cooled solution of 2-chloro-N-methylacetamide or chloroacetyl chloride in the solvent, with stirring. The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

  • Work-up:
    After completion, the mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Alternative Synthetic Routes

Another synthetic route involves:

  • Schiff Base Formation: Reaction of 6-methyl-2-aminobenzothiazole with substituted benzaldehydes to form Schiff bases.
  • Reduction: The Schiff bases are reduced with sodium borohydride to yield amine intermediates.
  • Acylation: The amine intermediates are then reacted with chloroacetyl chloride to form the corresponding amide derivatives, structurally related to this compound.

Data Table: Summary of Preparation Parameters

Step Reactants Conditions Yield (%) Notes
1 2-Mercaptobenzothiazole + Hydrazine Hydrate Reflux in ethanol, 5 h 89 Formation of 2-hydrazinylbenzothiazole
2 Benzothiazol-2-yl methylamine + Chloroacetyl chloride DMF or DCM, 0–25°C, base present 80-95 Acylation step forming this compound
3 Schiff base + NaBH4 reduction + Chloroacetyl chloride NaBH4 reduction, then acylation 75-90 Alternative route via Schiff base intermediates

Research Findings and Analysis

  • The acylation reaction with chloroacetyl chloride is a well-established method, yielding high purity products with yields typically above 80%.
  • The reaction conditions are critical to avoid side reactions such as over-acylation or hydrolysis of the chloroacetamide moiety.
  • The use of mild bases and low temperatures improves selectivity and yield.
  • Characterization of the product is routinely performed using FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm the structure and purity.
  • Alternative synthetic routes via Schiff base intermediates offer versatility in modifying the benzothiazole moiety for structure-activity relationship studies.

Notes on Purification and Characterization

  • Purification is commonly achieved through recrystallization from ethanol or chromatographic techniques.
  • Spectroscopic data confirm the presence of characteristic functional groups such as amide carbonyl (C=O), benzothiazole ring, and chloro substituent.
  • Melting points and chromatographic Rf values are used to assess purity.

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorCoupling AgentSolventTemperatureYieldReference
Benzothiazole-2-amineEDClDichloromethane273 K91%
2-Chloroacetyl chlorideDCCEthanolReflux85%

Which spectroscopic and analytical methods validate the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the benzothiazole ring (aromatic protons at δ 7.2–8.1 ppm), methyl groups (δ 2.8–3.2 ppm), and chloroacetamide backbone (δ 4.0–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 255.05 for C10_{10}H9_9ClN2_2OS) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm1^{-1} confirm the amide C=O stretch, while 650–750 cm1^{-1} indicates C-Cl bonds .

How are reaction conditions optimized to improve yield and purity?

Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature Control : Lower temperatures (e.g., 273 K) reduce decomposition of reactive intermediates .
  • Catalyst Use : Triethylamine or DMAP accelerates carbodiimide-mediated coupling .
    Contradictions in yield between studies often arise from differences in solvent purity or stirring efficiency, necessitating iterative optimization .

Advanced Research Questions

How can crystallographic data resolve structural ambiguities in benzothiazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (via SHELX suite) is critical. For example:

  • Torsion Angles : The dihedral angle between benzothiazole and acetamide planes (e.g., 79.7° in related compounds) confirms steric interactions .
  • Hydrogen Bonding : Intermolecular N–H⋯N bonds stabilize crystal packing, as seen in R2_2<sup>2</sup>(8) motifs .
    Validation tools like PLATON () check for missed symmetry or disorder, ensuring data reliability .

Q. Table 2: Crystallographic Parameters for Related Compounds

CompoundSpace GroupR FactorDihedral AngleReference
N-(4-Chloro-benzothiazol-2-yl)acetamideP1_10.03179.3°
2-(2,6-Dichlorophenyl)acetamideP21/c2_1/c0.08979.7°

How to design biological activity assays for this compound?

  • Molecular Docking : Use software like AutoDock to predict binding affinity to targets (e.g., kinases or GPCRs). The benzothiazole moiety often interacts with hydrophobic pockets, while the chloroacetamide group forms hydrogen bonds .
  • In Vitro Testing : Evaluate cytotoxicity (via MTT assay) against cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM. Compare IC50_{50} values with structurally similar compounds .
  • Mechanistic Studies : Assess enzyme inhibition (e.g., COX-2 or topoisomerase) using fluorogenic substrates .

How to address contradictions in reported bioactivity data for benzothiazole derivatives?

  • Dose-Response Analysis : Ensure assays use consistent concentrations (e.g., 10 µM vs. 50 µM) to avoid false negatives .
  • Solubility Controls : Use DMSO concentrations ≤0.1% to prevent solvent interference .
  • Structural Confirmation : Re-validate compound identity via SC-XRD or 2D NMR if bioactivity diverges from literature .

What computational methods predict the reactivity of the chloroacetamide group?

  • DFT Calculations : Gaussian09 or ORCA can model electrophilic attack sites (e.g., chlorine substitution kinetics).
  • Hammett Constants : Predict substituent effects on reaction rates (σp_p for chloro groups = +0.23) .
  • MD Simulations : Analyze solvation effects in aqueous vs. nonpolar environments .

Key Methodological Takeaways

Synthesis : Prioritize carbodiimide coupling in dichloromethane with triethylamine catalysis .

Characterization : Combine SC-XRD (SHELX) with NMR/MS for unambiguous structural assignment .

Bioactivity : Use docking-guided assays to target specific enzymes or receptors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-2-chloro-N-methylacetamide

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